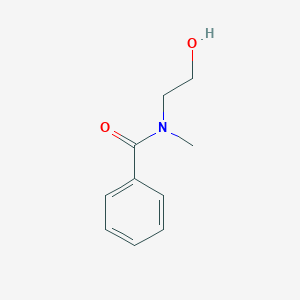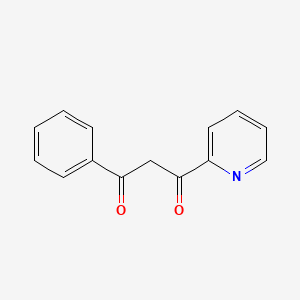
Samarium (II) iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Samarium (II) iodide is an inorganic compound with the chemical formula SmI₂. It is a green solid that forms a dark blue solution in tetrahydrofuran (THF). This compound is known for its strong one-electron reducing properties, making it a valuable reagent in organic synthesis .
Métodos De Preparación
Samarium (II) iodide can be synthesized through several methods. One common method involves the reaction of samarium metal with diiodomethane or 1,2-diiodoethane in THF, resulting in nearly quantitative yields . Another method involves the high-temperature decomposition of samarium(III) iodide (SmI₃) to form solid, solvent-free SmI₂ . Industrial production methods typically follow similar synthetic routes, ensuring high purity and yield.
Análisis De Reacciones Químicas
Samarium (II) iodide undergoes various types of chemical reactions, primarily due to its strong reducing properties. Some of the key reactions include:
Reduction Reactions: This compound is a powerful reducing agent that can reduce water to hydrogen.
Carbon-Carbon Bond Formation: It is employed in Barbier reactions, similar to Grignard reactions, where it facilitates the formation of carbon-carbon bonds between ketones and alkyl iodides to form tertiary alcohols.
Substitution Reactions: This compound can participate in substitution reactions, particularly with halides, to form various organic compounds.
Common reagents used in these reactions include THF, catalytic amounts of nickel(II) iodide, and various organic halides . The major products formed from these reactions are typically alcohols, sulfides, and complex organic molecules.
Aplicaciones Científicas De Investigación
Samarium (II) iodide has a wide range of scientific research applications:
Organic Synthesis: It is extensively used in organic synthesis for carbon-carbon bond formation, reduction of functional groups, and cyclization reactions.
Medicinal Chemistry: This compound is used in the synthesis of complex natural products and pharmaceuticals, where its reducing properties are leveraged to create specific molecular structures.
Material Science: It is employed in the preparation of advanced materials and polymers, where precise control over molecular architecture is required.
Catalysis: This compound is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mecanismo De Acción
The mechanism by which diiodosamarium(II) exerts its effects is primarily through single-electron transfer (SET) processes. In these reactions, diiodosamarium(II) donates an electron to the substrate, generating radical intermediates that undergo further transformations . This mechanism is particularly effective in reducing carbonyl compounds and facilitating carbon-carbon bond formation .
Comparación Con Compuestos Similares
Samarium (II) iodide is part of a family of divalent lanthanides that act as reducing agents. Similar compounds include:
Samarium(II) chloride (SmCl₂): Similar reducing properties but different solubility and reactivity profiles.
Samarium(II) bromide (SmBr₂): Comparable to diiodosamarium(II) but with different halide ligands.
Europium(II) iodide (EuI₂): Another divalent lanthanide with similar reducing capabilities.
This compound is unique due to its high reactivity and selectivity in organic synthesis, making it a preferred choice for many synthetic applications .
Propiedades
Fórmula molecular |
I2Sm-2 |
|---|---|
Peso molecular |
404.2 g/mol |
Nombre IUPAC |
samarium;diiodide |
InChI |
InChI=1S/2HI.Sm/h2*1H;/p-2 |
Clave InChI |
IXYRYFKRXLLFRG-UHFFFAOYSA-L |
SMILES canónico |
[I-].[I-].[Sm] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-Chloro-6-methyl-2-(methylthio)pyrido[3,4-d]pyrimidine](/img/structure/B8796166.png)

![[4-(3-o-Tolyl-ureido)-phenyl]-acetic acid](/img/structure/B8796169.png)

![tert-butyl N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B8796186.png)





